![molecular formula C19H40N4O3 B12528302 acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide CAS No. 668985-38-4](/img/structure/B12528302.png)
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide is a compound with the molecular formula C19H40N4O3 and a molecular weight of 372.546 g/mol . This compound is known for its unique structure, which includes both acetic acid and hydrazinylmethylideneamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves several steps. One common method includes the reaction of hexylamine with decanoyl chloride to form N-hexyl decanamide. This intermediate is then reacted with hydrazine to introduce the hydrazinylmethylideneamino group, followed by acetylation with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide include other N-substituted acetamides and hydrazine derivatives. For example:
N-(2,4,6-trichlorophenyl) cyanoacetamide: This compound is used in the synthesis of heterocyclic compounds and has similar reactivity due to the presence of the cyano and acetamide groups.
Acetic acid, N-(2-aminoethyl)amide: This compound is used in various chemical reactions and has similar applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of acetic acid and hydrazinylmethylideneamino groups, which provide a versatile platform for chemical modifications and applications.
Properties
CAS No. |
668985-38-4 |
|---|---|
Molecular Formula |
C19H40N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-10-13-17(22)20-15-12-9-8-11-14-19-16-21-18;1-2(3)4/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22);1H3,(H,3,4) |
InChI Key |
ZHJXBOCFMSGPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCCCN=CNN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
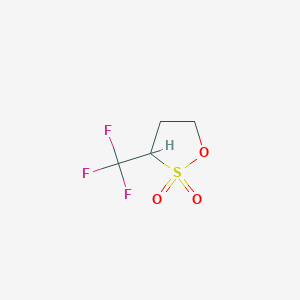

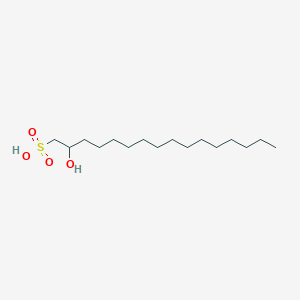
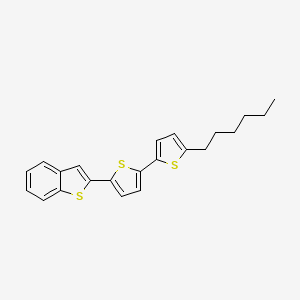
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
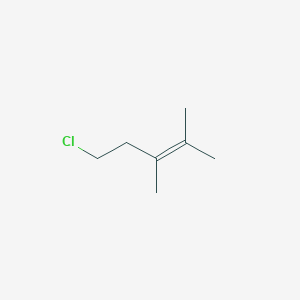
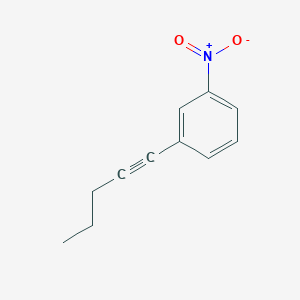
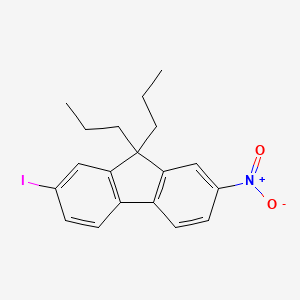

![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
